molecular formula C12H18N2O B6165267 2-[(piperidin-3-yl)methoxy]aniline CAS No. 1896511-79-7

2-[(piperidin-3-yl)methoxy]aniline

Cat. No.: B6165267
CAS No.: 1896511-79-7
M. Wt: 206.28 g/mol
InChI Key: UODHAXXYDGLJBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-[(piperidin-3-yl)methoxy]aniline”, is an important field of medicinal chemistry . One method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds, such as “this compound”, are important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Mechanism of Action

While the specific mechanism of action for “2-[(piperidin-3-yl)methoxy]aniline” is not clear, piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are used in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Future Directions

Piperidine derivatives, including “2-[(piperidin-3-yl)methoxy]aniline”, continue to be an important area of research in drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, characterization, and pharmacological applications of these compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(piperidin-3-yl)methoxy]aniline involves the reaction of piperidine with 2-chloroaniline followed by reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting amine with methoxybenzyl chloride.", "Starting Materials": [ "Piperidine", "2-chloroaniline", "Sodium borohydride", "Methoxybenzyl chloride" ], "Reaction": [ "Piperidine is reacted with 2-chloroaniline in the presence of a suitable solvent and a base such as potassium carbonate to yield the intermediate 2-(piperidin-3-yl)aniline.", "The intermediate is then reduced with sodium borohydride in the presence of a suitable solvent such as ethanol to yield the corresponding amine, 2-(piperidin-3-yl)aniline.", "The final step involves the reaction of the resulting amine with methoxybenzyl chloride in the presence of a suitable solvent and a base such as potassium carbonate to yield the desired product, 2-[(piperidin-3-yl)methoxy]aniline." ] }

1896511-79-7

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(piperidin-3-ylmethoxy)aniline

InChI

InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9,13H2

InChI Key

UODHAXXYDGLJBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2N

Purity

95

Origin of Product

United States

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